![molecular formula C6H6N2O2 B1529387 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole CAS No. 1323314-31-3](/img/structure/B1529387.png)
3-(Isocyanatomethyl)-5-methyl-1,2-oxazole
Overview
Description
3-(Isocyanatomethyl)-5-methyl-1,2-oxazole, also known as 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate or IPDI, is a monomeric cycloaliphatic diisocyanate . It is used as a reactive building block for the preparation of chemical products, reactive intermediates, and polymers .
Synthesis Analysis
Waterborne polyurethanes (WPUs) derived from polytetramethylene ether glycol (PTMG), 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate, 1,4-butanediol, and dimethylolpropionic acid were synthesized . Hydroxyl-terminated polydimethylsiloxane (PDMS) was introduced to replace part of PTMG as a soft segment .Molecular Structure Analysis
The molecular structure of 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The isophorone diisocyanate (IPDI, 1-isocyanato-3-isocyanatomethyl-3, 5,5-trimethyl cyclohexane), blocked with methyl ethyl ketoxime (MEKO), can be used as a raw material for polyester-based coatings . During the thermal stoving of these coatings, the MEKO blocking agent is released .Scientific Research Applications
Polyurethane Production
3-(Isocyanatomethyl)-5-methyl-1,2-oxazole: is a valuable precursor in the production of polyurethanes (PUs), which are polymers with a wide range of applications. PUs are known for their excellent mechanical, chemical, and physical properties, such as abrasion resistance, durability, and tensile strength . The compound’s role in PU production is critical due to its reactivity with polyols to form the urethane linkage, a defining feature of polyurethanes.
Protective Coatings
The isocyanate group in 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole makes it an essential ingredient in the formulation of protective coatings. These coatings are applied to surfaces to provide resistance against corrosion, weathering, and mechanical wear. The compound’s ability to react with other chemicals allows for the creation of coatings with specific desired properties, such as increased durability or resistance to ultraviolet light degradation .
Adhesives and Sealants
In the adhesives and sealants industry, 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole is used to improve the bonding strength and durability of products. Its chemical structure provides excellent adhesion to a variety of substrates, making it suitable for use in high-performance adhesives and sealants that require long-term stability and resistance to environmental factors .
Medical Devices and Implants
The biocompatible nature of certain polyurethanes derived from 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole allows for their use in medical devices and implants. These materials can be engineered to have properties that mimic natural tissues, making them ideal for applications such as artificial heart valves, catheters, and wound dressings .
Automotive Industry
In the automotive industry, 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole contributes to the manufacturing of lightweight and durable parts. It is used in the production of foam seating, insulation materials, and interior panels. The compound helps to enhance the comfort, safety, and energy efficiency of vehicles .
Construction Materials
The construction sector benefits from the use of 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole in the creation of insulation foams and sealants. These materials contribute to energy conservation by providing excellent thermal insulation and airtight seals, thereby reducing heating and cooling costs in buildings .
Textile Industry
In textiles, 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole is utilized to produce fibers and fabrics with improved properties. It is involved in the creation of water-resistant and breathable materials, which are essential for outdoor and performance clothing .
Electronics
Finally, the electronics industry uses 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole in the production of potting compounds and conformal coatings. These applications protect electronic components from moisture, dust, and mechanical stress, ensuring the reliability and longevity of electronic devices .
Mechanism of Action
Target of Action
This compound is a type of isocyanate, which are known to react with a variety of biological molecules, including proteins and nucleic acids . .
Mode of Action
Isocyanates, including 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole, are highly reactive compounds. They can form covalent bonds with a variety of biological molecules, altering their structure and function . This can lead to changes in cellular processes, potentially resulting in cytotoxic effects.
Biochemical Pathways
Isocyanates can interfere with a variety of biochemical processes due to their reactivity with biological molecules . They can disrupt protein function, interfere with nucleic acid structure, and alter cellular signaling pathways.
Pharmacokinetics
Isocyanates are generally rapidly absorbed and distributed throughout the body, where they can react with biological molecules
Result of Action
Given its reactivity, this compound could potentially cause a variety of effects, including protein dysfunction, DNA damage, and disruption of cellular signaling pathways . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of isocyanates and their ability to interact with biological molecules . .
properties
IUPAC Name |
3-(isocyanatomethyl)-5-methyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-6(8-10-5)3-7-4-9/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBKIDCQPTWJOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isocyanatomethyl)-5-methyl-1,2-oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.